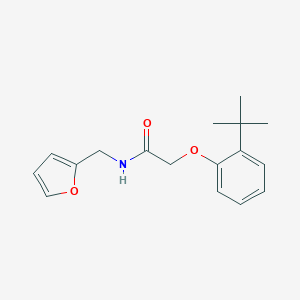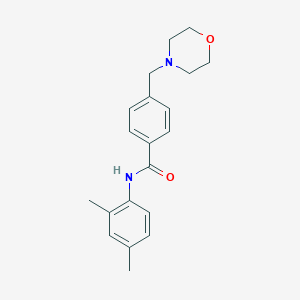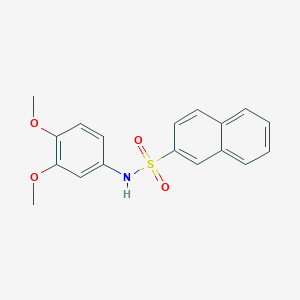
N-(3,4-dimethoxyphenyl)naphthalene-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DNS is a sulfonamide derivative that was first synthesized in 2007 by a group of researchers from the University of California, Berkeley. Since then, it has been studied for its potential applications in various fields, including biomedical research, material science, and organic chemistry.
作用機序
The mechanism of action of DNS is not fully understood, but it is believed to inhibit the growth of cancer cells by interfering with their DNA replication and cell division. DNS has also been shown to bind to proteins and alter their function, which may contribute to its anticancer properties.
Biochemical and physiological effects:
DNS has been shown to have a low toxicity profile in vitro and in vivo, making it a promising candidate for further development as an anticancer agent. However, more studies are needed to fully understand its biochemical and physiological effects.
実験室実験の利点と制限
One advantage of using DNS in lab experiments is its versatility, as it can be used in various fields and applications. However, one limitation is its relatively complex synthesis method, which may limit its accessibility to researchers.
将来の方向性
There are several future directions for DNS research, including:
1. Further studies on its anticancer properties, including its mechanism of action and potential use in combination with other cancer treatments.
2. Development of new synthesis methods to improve its accessibility and reduce its cost.
3. Investigation of its potential use as a fluorescent probe for imaging biological systems.
4. Exploration of its potential applications in material science, such as in the development of OLEDs and other electronic devices.
5. Studies on its potential use in organic chemistry, including its use as a reagent for the synthesis of various compounds.
In conclusion, DNS is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and develop it into a useful tool for various applications.
合成法
DNS can be synthesized through a multistep reaction, starting with the reaction of 2-naphthol with p-benzoquinone in the presence of a Lewis acid catalyst to form 2,3-dihydroxy-1,4-naphthoquinone. This intermediate is then reacted with 3,4-dimethoxyaniline in the presence of a base to form DNS.
科学的研究の応用
DNS has been studied for its potential applications in various fields, including biomedical research, material science, and organic chemistry. In biomedical research, DNS has been shown to have anticancer properties, inhibiting the growth of cancer cells in vitro and in vivo. DNS has also been studied for its potential use as a fluorescent probe for imaging biological systems. In material science, DNS has been used as a dopant in organic light-emitting diodes (OLEDs) to improve their efficiency. In organic chemistry, DNS has been used as a reagent for the synthesis of various compounds.
特性
製品名 |
N-(3,4-dimethoxyphenyl)naphthalene-2-sulfonamide |
|---|---|
分子式 |
C18H17NO4S |
分子量 |
343.4 g/mol |
IUPAC名 |
N-(3,4-dimethoxyphenyl)naphthalene-2-sulfonamide |
InChI |
InChI=1S/C18H17NO4S/c1-22-17-10-8-15(12-18(17)23-2)19-24(20,21)16-9-7-13-5-3-4-6-14(13)11-16/h3-12,19H,1-2H3 |
InChIキー |
YVHMUPPSDSFUMY-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2)OC |
正規SMILES |
COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B258924.png)
![[4-(2-Methyl-benzyl)-piperazin-1-yl]-(3,4,5-trimethoxy-phenyl)-methanone](/img/structure/B258927.png)
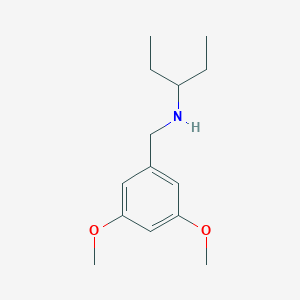
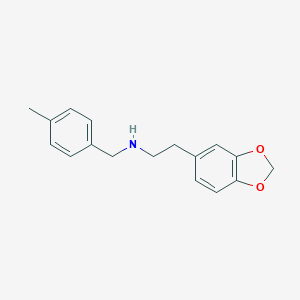
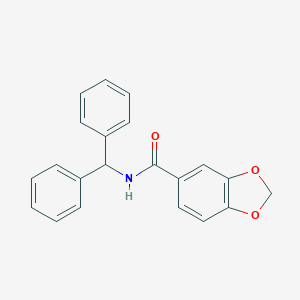
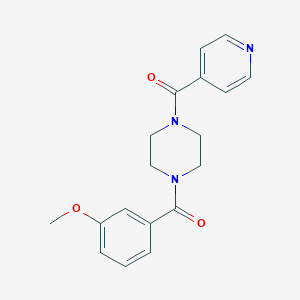
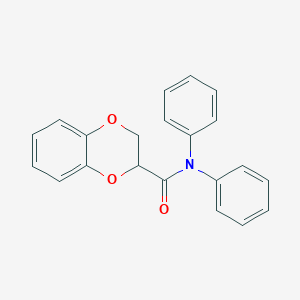
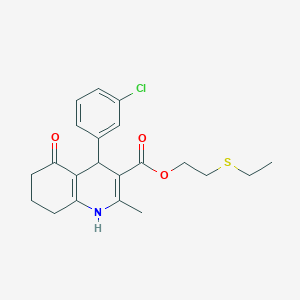
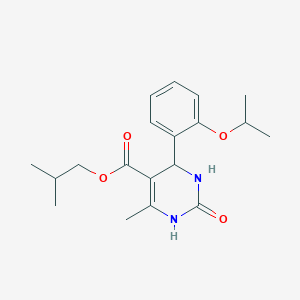
![3-(2-furyl)-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]acrylamide](/img/structure/B258946.png)
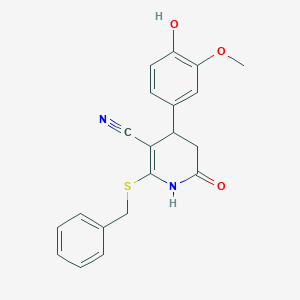
![4-{[3,4-dimethyl(methylsulfonyl)anilino]methyl}-N-(2-furylmethyl)benzamide](/img/structure/B258950.png)
